molecular formula C21H13ClFN5O2S B2552308 3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-53-2

3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2552308
CAS No.: 866811-53-2
M. Wt: 453.88
InChI Key: FRRYYPMABKWSRF-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a sulfonyl group at the 3-position (4-chlorophenyl substituent) and an N-(3-fluorophenyl)amine moiety at the 5-position. This compound belongs to a broader class of nitrogen-containing heterocycles, which are frequently explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

The synthesis of such compounds typically involves cyclocondensation reactions, nucleophilic substitutions, or metal-catalyzed couplings. Related analogs, such as those with 4-methoxyphenyl or 4-methylbenzyl substituents, are synthesized via reactions in polar aprotic solvents like NMP or DMF under inert atmospheres .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFN5O2S/c22-13-8-10-16(11-9-13)31(29,30)21-20-25-19(24-15-5-3-4-14(23)12-15)17-6-1-2-7-18(17)28(20)27-26-21/h1-12H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRYYPMABKWSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)S(=O)(=O)C4=CC=C(C=C4)Cl)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity through a detailed review of existing literature, including structure-activity relationships (SAR), cytotoxicity studies, and other relevant findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C21H13ClFN5O2S
  • Molecular Weight: 453.88 g/mol
  • IUPAC Name: this compound

The presence of the triazole and quinazoline moieties is significant as these structures are often associated with various biological activities.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to the quinazoline and triazole frameworks. The following table summarizes key findings regarding the anticancer activity of similar compounds:

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)0.28Induction of apoptosis
Compound BA549 (Lung Cancer)0.52Inhibition of tubulin polymerization
Compound CK562 (Leukemia)7.4Inhibition of Abl protein kinase

Case Study: Compound A demonstrated significant activity against MCF-7 cells with an IC50 value of 0.28 µM, indicating potent anticancer effects. The mechanism involved apoptosis induction through caspase activation, particularly caspases 3, 8, and 9 .

Antimycobacterial Activity

Research has also highlighted the potential antimycobacterial properties of quinazoline derivatives. A study showed that modifications in the quinazoline core could enhance activity against Mycobacterium tuberculosis. The following table outlines the MIC values for selected derivatives:

CompoundMIC (µM)Target
Compound D1.6Thymidylate kinase
Compound E2.5Cofactor F420 biosynthesis

Case Study: Compound D exhibited a MIC of 1.6 µM against M. tuberculosis, indicating its potential as an antitubercular agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives of this compound. Key observations include:

  • Substituent Effects: The introduction of electron-withdrawing groups (like fluorine and chlorine) on the phenyl rings significantly enhances biological activity.
  • Triazole Influence: The triazole ring contributes to increased binding affinity towards biological targets, which is essential for both anticancer and antimycobacterial activities.

Research Findings

Recent research has focused on optimizing the synthesis and evaluation of similar compounds. Notably:

  • Synthesis Techniques: Various synthetic routes have been explored to obtain high yields of triazoloquinazoline derivatives.
  • Biological Evaluations: Comprehensive in vitro assays have been conducted to assess cytotoxicity against multiple cancer cell lines and mycobacterial strains.
  • Mechanistic Insights: Advanced techniques such as docking studies have provided insights into binding interactions with target proteins.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine. The compound has been synthesized and tested for activity against various pathogens. For instance:

  • Synthesis and Testing : A series of derivatives based on the triazoloquinazoline scaffold have shown promising antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These compounds were evaluated for their Minimum Inhibitory Concentration (MIC), with some exhibiting MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .
  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects is believed to involve the inhibition of specific bacterial enzymes or pathways essential for growth and replication. This makes them attractive candidates for further development into therapeutic agents.

Proteomics Research

Biochemical Applications

The compound is also utilized in proteomics research, where it serves as a biochemical probe. Its sulfonamide group is known for its ability to interact with various biological targets:

  • Target Interaction : The sulfonamide moiety can form reversible covalent bonds with target proteins, leading to modulation of their activity. This property is particularly useful in studying enzyme functions and protein interactions in cellular pathways .
  • Research Utility : By employing this compound in proteomic studies, researchers can gain insights into protein dynamics and interactions within complex biological systems. This can lead to the identification of new therapeutic targets and the development of novel drugs.

Summary of Findings

The applications of this compound extend beyond basic research into practical therapeutic contexts. Below is a summary table highlighting its key applications:

Application AreaDescriptionExample Findings
Antimicrobial Activity Exhibits significant antibacterial properties against various pathogens.MIC values ≤ 6.25 µg/mL against M. smegmatis
Proteomics Research Serves as a biochemical probe to study protein interactions and dynamics.Modulates enzyme activity through sulfonamide interactions

Comparison with Similar Compounds

Key Observations :

  • Amine Substituent Effects : The 3-fluorophenyl group (target) may confer distinct electronic and steric properties compared to bulkier substituents like 4-isopropylphenyl () or flexible chains like 4-methylbenzyl (). Fluorine’s electronegativity could influence binding interactions in biological targets .
  • Molecular Weight and logP : The 4-methoxyphenyl analog () has a higher molecular weight (465.9 vs. 463.94) and logP (4.7), suggesting reduced aqueous solubility compared to the 4-methylbenzyl derivative .

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